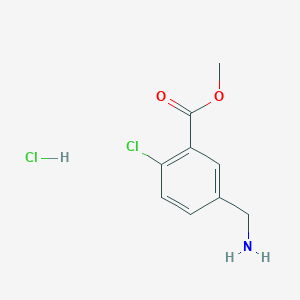

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

CAS No.: 90942-47-5

Cat. No.: VC2856598

Molecular Formula: C9H11Cl2NO2

Molecular Weight: 236.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90942-47-5 |

|---|---|

| Molecular Formula | C9H11Cl2NO2 |

| Molecular Weight | 236.09 g/mol |

| IUPAC Name | methyl 5-(aminomethyl)-2-chlorobenzoate;hydrochloride |

| Standard InChI | InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)7-4-6(5-11)2-3-8(7)10;/h2-4H,5,11H2,1H3;1H |

| Standard InChI Key | RVCZOTOWWCOGCQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CC(=C1)CN)Cl.Cl |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)CN)Cl.Cl |

Introduction

Chemical and Physical Properties

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride is identified by the CAS number 90942-47-5 and possesses distinct chemical and physical properties that contribute to its utility in research applications. As a derivative of benzoic acid modified with both an aminomethyl group and a chlorine atom, this compound features specific structural characteristics that influence its reactivity and applications.

Basic Identifiers and Structure

The compound is characterized by fundamental chemical identifiers that provide essential information for researchers and manufacturers. Table 1 summarizes these key identifiers:

| Property | Value |

|---|---|

| CAS Number | 90942-47-5 |

| Molecular Formula | C₉H₁₁Cl₂NO₂ |

| Molecular Weight | 236.09 g/mol |

| IUPAC Name | methyl 5-(aminomethyl)-2-chlorobenzoate;hydrochloride |

| Appearance | Solid |

The molecular structure of this compound features a benzoic acid scaffold with a chlorine atom at the 2-position and an aminomethyl group at the 5-position, with the carboxylic acid function converted to a methyl ester. The resulting compound is isolated as the hydrochloride salt, which affects its solubility and handling characteristics.

Synthesis Methods

The synthesis of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride involves a multi-step reaction sequence starting from appropriate precursors. The synthesis pathway requires careful control of reaction conditions to achieve the desired product with high purity.

Multi-Step Synthesis Process

The synthesis typically begins with 2-chlorobenzoic acid (CAS: 118-91-2) as the starting material and proceeds through a series of chemical transformations . The process generally involves four main steps with specific reagents and reaction conditions:

-

Initial reaction with sulfuric acid (16 hours at 22-26°C)

-

Two-step reaction with hydrogen chloride:

-

In water/1,4-dioxane mixture (12 hours at reflux)

-

Followed by 16 hours at 0-26°C

-

-

Reaction with potassium carbonate in N,N-dimethylformamide (18 hours at 22-26°C)

-

Final conversion to the hydrochloride salt using hydrogen chloride in ethyl acetate (2 hours at 22-26°C)

This synthetic approach is documented in patents by Glenmark Pharmaceuticals (WO2013/72825, WO2013/38308, US2013/210844), suggesting its importance in pharmaceutical research and development .

Related Intermediates

Several chemical intermediates are associated with the synthesis of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride, including:

| CAS Number | Description | Role in Synthesis |

|---|---|---|

| 1294496-57-3 | Undisclosed intermediate | Precursor compound |

| 165950-04-9 | Undisclosed intermediate | Precursor compound |

| 90434-27-8 | Undisclosed intermediate | Precursor compound |

| 16220-99-8 | Methyl 5-bromomethyl-2-chlorobenzoate | Likely precursor to the aminomethyl derivative |

Methyl 5-bromomethyl-2-chlorobenzoate (CAS: 16220-99-8) is particularly noteworthy as it likely serves as an immediate precursor, where the bromomethyl group would be converted to an aminomethyl group through nucleophilic substitution with an appropriate nitrogen source .

Applications and Research Uses

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride has several applications, primarily in pharmaceutical research and organic synthesis, where its structural features make it valuable for further chemical modifications.

Pharmaceutical Intermediates

The compound serves as an important intermediate in pharmaceutical synthesis, particularly in the development of novel therapeutic agents. The presence of multiple functional groups—ester, aminomethyl, and chloro substituents—provides versatile sites for further chemical modification, making it valuable in medicinal chemistry applications .

| Parameter | Typical Specification |

|---|---|

| Purity | ≥95% (typically 95-98%) |

| Form | Solid (powder or crystalline) |

| Packaging Units | 100mg, 250mg, 1g, 5g, 10g, 25g |

| Intended Use | Research use only (not for human or veterinary use) |

| Regulatory | For laboratory and research applications |

| Quantity | Approximate Price Range (EUR) |

|---|---|

| 250mg | 29.00 |

| 1g | 94.00 |

| 5g | 270.00 |

| 10g | 490.00 |

The compound's HS (Harmonized System) code is reported as 2922499990, which corresponds to "other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof" for international trade and customs purposes .

Related Compounds

Several structurally related compounds share chemical features with Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride, offering alternative functionalities for specific research applications.

Structural Analogs

Notable structural analogs include:

| Compound | CAS Number | Relationship to Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride |

|---|---|---|

| Methyl 5-bromomethyl-2-chlorobenzoate | 16220-99-8 | Precursor with bromomethyl instead of aminomethyl group |

| 4-Amino-2-chlorobenzoic Acid | 2457-76-3 | Related benzoic acid derivative with different substitution pattern |

| 5-Amino-2-chlorobenzoic Acid | 89-54-3 | Similar core structure with amine directly on ring instead of aminomethyl |

| Methyl 2-Acetamido-5-chlorobenzoate | 20676-54-4 | Related ester with acetamido and chloro substituents |

These related compounds may offer complementary properties or alternative reactivity patterns for specific synthetic routes or biological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume